cis-Methoxy-dimethyloctadiene
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Overview
Description
cis-Methoxy-dimethyloctadiene is an organic compound characterized by the presence of methoxy and dimethyl groups attached to an octadiene backbone. The compound is known for its applications in various fields, including cosmetics and perfumery, due to its unique fragrance properties .
Preparation Methods
The synthesis of cis-Methoxy-dimethyloctadiene typically involves the methanolic extraction of plant materials, such as those from the genus Cotoneaster . The process includes cleaning the plant material, removing unwanted parts, pulverizing the material, and then extracting the desired compounds using methanol. Industrial production methods may involve more sophisticated techniques, such as high-performance liquid chromatography (HPLC) to ensure purity and yield .
Chemical Reactions Analysis
cis-Methoxy-dimethyloctadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-Methoxy-dimethyloctadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various ailments.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cis-Methoxy-dimethyloctadiene involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but the compound’s effects are believed to be mediated through its ability to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
cis-Methoxy-dimethyloctadiene can be compared with other similar compounds, such as:
1,5-Cyclooctadiene: Another octadiene derivative with different functional groups.
cis-Methyl 11-eicosenoate: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of methoxy and dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methoxy-3,7-dimethylocta-2,6-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJMJMPVWWWELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72152-72-8 |
Source
|
Record name | 1-Methoxy-3,7-dimethyl-2,6-octadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72152-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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